N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
This oxalamide derivative features a hybrid heterocyclic structure, combining a furan-3-yl-substituted thiophen-2-yl ethyl group at the N1 position and a 2-(methylthio)phenyl moiety at the N2 position. Oxalamides are a class of compounds widely investigated for their applications in flavor enhancement (e.g., umami agonists) and pharmacological activities .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-25-17-5-3-2-4-15(17)21-19(23)18(22)20-10-8-14-6-7-16(26-14)13-9-11-24-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVWFMYWYOQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and an oxalamide moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol. The structural characteristics contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2034255-91-7 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the thiophene and furan rings may enhance the interaction with microbial enzymes, potentially leading to inhibition of growth in various pathogens. For instance, studies have shown that derivatives of thiophene compounds can inhibit bacterial growth effectively.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are linked to its ability to modulate specific pathways involved in inflammation. The heterocyclic rings may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. Preliminary studies suggest that compounds similar in structure have demonstrated efficacy in reducing inflammatory markers in vitro.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular responses.
- Oxidative Stress Reduction : Acting as an antioxidant to alleviate oxidative damage in cells.
Study on Antimicrobial Activity
In a recent study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.
Anti-inflammatory Research
Another study focused on the anti-inflammatory potential of this compound using human cell lines exposed to inflammatory stimuli. Cells treated with varying concentrations of the compound showed a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide-Based Umami Flavoring Agents
Several oxalamides, such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), have been commercialized as savory flavor enhancers. Key comparisons include:
- Structural Differences : S336 substitutes the N1 position with a 2,4-dimethoxybenzyl group and the N2 with a pyridin-2-yl ethyl group, whereas the target compound uses a furan-thiophene hybrid and a methylthio phenyl group.
- 16.100, 16.101) exhibit high safety margins, with a NOEL of 100 mg/kg bw/day in rats, attributed to rapid metabolic clearance . The target compound’s methylthio group may alter metabolic pathways, necessitating separate toxicological evaluation.
- Activity : S336 activates the hTAS1R1/hTAS1R3 umami receptor , while the target compound’s activity remains uncharacterized but may differ due to its distinct substituents.
Table 1: Key Oxalamide Analogs in Flavoring
Thioxoacetamide Derivatives
A series of 2-thioxoacetamides (e.g., compounds 9–13 from ) share structural motifs with the target compound, particularly sulfur-rich heterocycles. Comparisons include:
- Synthesis : The target compound’s synthesis likely involves coupling of ethylenediamine derivatives with activated carbonyl groups, analogous to methods used for thioxoacetamides (yields: 53–90%) .
- Physical Properties : Thioxoacetamides exhibit melting points between 147–207°C , suggesting the target compound may have similar thermal stability.
- Bioactivity : Thioxoacetamides are antimicrobial agents, but the target compound’s furan-thiophene system could confer distinct electronic properties affecting reactivity or binding.
Table 2: Thioxoacetamide Derivatives
| Compound ID | Substituents (N1/N2) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 9 | 4-chlorobenzylidene / 4-methoxyphenyl | 186–187 | 90 |
| 10 | 1H-indol-3-ylmethylene / phenyl | 206–207 | 83 |
| 12 | 5-nitro-2-furyl / 4-fluorophenyl | 155–156 | 53 |
| Target | Furan-thiophene / methylthio phenyl | Not reported | Not reported |
GMC Series Oxalamides (Isoindoline-dione Derivatives)
Compounds GMC-1 to GMC-5 () feature isoindoline-dione cores and aryl substituents. Key contrasts:
Pharmacological and Metabolic Considerations
- CYP Inhibition : The oxalamide analog S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shows 51% CYP3A4 inhibition at 10 µM, but retesting revealed <50% inhibition . The target compound’s thiophene and methylthio groups may further reduce CYP interactions due to steric hindrance.
- Toxicology Gaps : Thiophene-containing analogs (e.g., thiophene fentanyl derivatives) often lack comprehensive toxicological data , highlighting a need for targeted studies on the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
